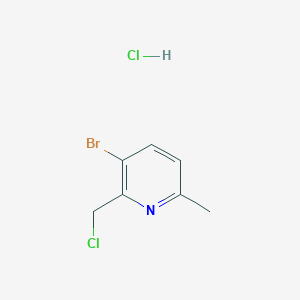

3-溴-2-(氯甲基)-6-甲基吡啶;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

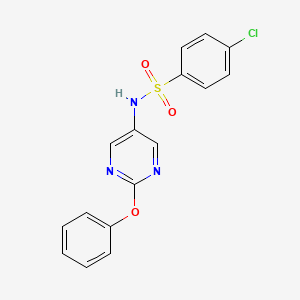

The compound "3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine and chlorine atoms in the molecule suggests that it could be a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines can be achieved through various methods. One approach involves a regiocontrolled nucleophilic aromatic substitution (SNAr) reaction, which has been used to obtain bromo(methylthio)pyridines from 3-bromo-2-chloropyridine using sodium methanethiolate (NaSMe) . Another method for synthesizing chloro compounds from bromo derivatives in pyridine series involves the use of pyridine hydrochloride, which has shown efficiency in such transformations . Additionally, the synthesis of complex pyridine derivatives can involve multiple steps, including bromination and cyclization reactions, as demonstrated in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been determined, revealing the presence of intermolecular hydrogen bonding and π-π interactions that stabilize the crystal packing . Similarly, the molecular conformation of 3-bromo-5-hydroxy-2,6-dimethyl-pyridine has been found to be essentially the same in both monoclinic and orthorhombic space groups, with hydrogen bonds forming parallel infinite chains .

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions due to the presence of reactive halogen atoms. For example, the bromo(methylthio)pyridines synthesized from 3-bromo-2-chloropyridine can be further reacted through Sonogashira coupling and halocyclization to yield thienopyridines . The reactivity of bromo derivatives in the pyridine series towards nucleophilic substitution has also been demonstrated with the conversion of 7-bromo-8-hydroxyquinoline to its chloro counterpart using pyridine hydrochloride . Moreover, the reactivity of bromonium ions derived from pyridine compounds has been studied, revealing insights into the mechanism of their reactions with acceptor olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines are influenced by their molecular structure and the nature of the substituents. The strong hydrogen bonding observed in bromo-derivatives, such as 3-bromo-5-hydroxy-2,6-dimethyl-pyridine, affects their vibrational spectra, as evidenced by the characteristic vibrational features discussed in terms of asymmetric hydrogen bonding . The crystal structure analysis of various bromo-substituted pyridines provides insights into their solid-state geometry and intermolecular interactions, which are crucial for understanding their physical properties .

科学研究应用

合成与生物学评估

- 3-溴-2-(氯甲基)-6-甲基吡啶盐酸盐已用于合成吡啶 C-核苷。这些核苷已针对肿瘤细胞系和多种病毒进行了评估,尽管在此背景下未观察到显着的生物活性 (Hemel 等人,1994).

有机合成应用

- 它是从吡啶和喹啉等 π 缺陷系列中的溴衍生物合成氯化合物的有效试剂,展示了其在有机化学中的实用性 (Mongin 等人,1996).

- 该化合物已用于配体及其阳离子 Pd(II) 和 Ni(II) 配合物的合成,显示了其在有机金属化学领域的潜力 (Melaimi 等人,2004).

仿生应用

- 它用作在功能化碳上固定仿生金属离子螯合物的先驱。此应用在生物无机化学中复制金属酶的功能方面具有重要意义 (Handlovic 等人,2021).

杂环化合物合成

- 其衍生物已在各种杂环化合物的合成中得到探索,表明其在开发新的分子结构中的作用 (Zav’yalova 等人,2009).

卤化研究

- 该化合物参与了探索相关化学结构直接卤化的研究,这是有机化学中的一个基本过程 (Klemm 等人,1974).

安全和危害

未来方向

While specific future directions for “3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride” are not mentioned in the available resources, research into similar compounds often focuses on improving synthesis methods, understanding their mechanisms of action, and exploring their potential applications .

属性

IUPAC Name |

3-bromo-2-(chloromethyl)-6-methylpyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClN.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSGXPPKDVHAEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrCl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-(chloromethyl)-6-methyl-pyridine;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide](/img/structure/B2529241.png)

![2-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2529245.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)thiophene-2-carboxamide](/img/structure/B2529249.png)

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2529250.png)

![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5,8-difluoro-4(1H)-quinolinone](/img/structure/B2529254.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2529259.png)

![6-(4-fluorobenzyl)-4-(3-fluorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2529260.png)